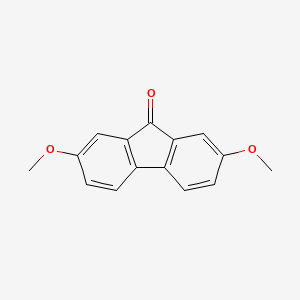

2,7-Dimethoxy-9H-fluoren-9-one

Description

Structure

3D Structure

Properties

CAS No. |

42523-28-4 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

2,7-dimethoxyfluoren-9-one |

InChI |

InChI=1S/C15H12O3/c1-17-9-3-5-11-12-6-4-10(18-2)8-14(12)15(16)13(11)7-9/h3-8H,1-2H3 |

InChI Key |

SLJRSLAKLRNFHF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,7 Dimethoxy 9h Fluoren 9 One and Analogous Fluorenones

Synthesis of 2,7-Dihydroxy-9H-fluoren-9-one as a Key Precursor

The preparation of 2,7-Dihydroxy-9H-fluoren-9-one is a critical step, and several synthetic routes have been established. This compound serves as an important intermediate for producing various derivatives, including materials for fluorescent polymers and the antiviral agent Tilorone. researchgate.netmascotchem.com

A classic and effective method to produce 2,7-Dihydroxy-9H-fluoren-9-one involves the alkali fusion of a fluorene (B118485) sulfonate precursor. researchgate.net This process typically starts with the sulfonation of fluorene, followed by oxidation to the fluorenone, and then alkali fusion to replace the sulfonate groups with hydroxyl groups. mascotchem.com

One specific pathway obtains 2,7-dihydroxy-9-fluorenone (B1308586) from dipotassium (B57713) 2,7-fluorenedisulfonate salt through a reaction involving alkali fusion and subsequent dehydration. researchgate.net Research into optimizing this method has identified key parameters for maximizing yield and purity. For the alkali fusion step, an optimal weight ratio of dipotassium 2,7-fluorenedisulfonate salt to sodium hydroxide (B78521) (NaOH) of 1:2 with a brief reaction time of 5 minutes and a final pH of 1 was found to produce a yield of 69.01%. researchgate.net

Another approach involves the dehydration of 4,4'-dihydroxybiphenyl-2-carboxylic acid. researchgate.netchemicalbook.com Using zinc chloride (ZnCl2) as a dehydrating agent at a 1:2 weight ratio of the carboxylic acid to ZnCl2 resulted in a product yield of 88.50% with a purity of 96.72%. researchgate.net A similar method uses a Lewis acid catalyst for the dehydration of 4,4'-dimethylbiphenyl-2-carboxylic acid to achieve the dihydroxy fluorenone product. chemicalbook.com

Table 1: Optimized Reaction Conditions for 2,7-Dihydroxy-9H-fluoren-9-one Synthesis

| Synthetic Step | Reactants | Ratio (by weight) | Key Conditions | Yield | Purity | Source |

| Alkali Fusion | Dipotassium 2,7-fluorenedisulfonate salt, NaOH | 1:2 | 5 min reaction, pH=1 | 69.01% | 98.85% | researchgate.net |

| Dehydration | 4,4'-dihydroxybiphenyl-2-carboxylic acid, ZnCl2 | 1:2 | - | 88.50% | 96.72% | researchgate.net |

These methods, while effective, can present challenges. High-temperature solid-state reactions, such as alkali fusion, can be difficult to control and may require specialized equipment for mass transfer processes. mascotchem.com

Oxygenation: Fluorene is first oxidized to 9H-fluoren-9-one. This can be achieved by reacting fluorene in an organic solvent like DMF with an inorganic base such as KOH in an oxygen atmosphere, followed by acid neutralization. google.com

Nitration: The 9H-fluoren-9-one undergoes dinitration using a mixture of concentrated sulfuric acid and concentrated nitric acid under reflux conditions to yield 2,7-dinitro-9H-fluoren-9-one. google.com

Reduction: The resulting 2,7-dinitrofluorenone is then reduced to 2,7-diamino-9H-fluoren-9-one. A common method for this reduction is using iron powder and hydrochloric acid.

Diazotization and Hydrolysis: The diamino compound is converted to a bis-diazonium salt, which is subsequently hydrolyzed to afford the final 2,7-Dihydroxy-9H-fluoren-9-one. google.com

This route avoids the harsh high-temperature conditions of alkali fusion and offers a reliable, high-yield synthesis of the key dihydroxy precursor. google.com

O-Methylation Protocols for 2,7-Dimethoxy-9H-fluoren-9-one

Once the 2,7-Dihydroxy-9H-fluoren-9-one precursor is obtained, the final step is the O-methylation of the two hydroxyl groups to yield this compound.

The standard and widely used method for this conversion is a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl groups with a suitable base to form more nucleophilic phenoxides, which then react with a methylating agent. researchgate.net

Common reagents for this process include:

Methylating Agents: Dimethyl sulfate (B86663) and methyl iodide are the most common choices.

Bases: Anhydrous potassium carbonate (K2CO3) is frequently used to facilitate the deprotonation. researchgate.net

Solvents: Polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) are typically employed for the reaction. researchgate.net

The general procedure involves stirring the 2,7-Dihydroxy-9H-fluoren-9-one with the methylating agent and base in the chosen solvent, often under reflux conditions, until the reaction is complete. researchgate.net

To achieve high yield and purity for this compound, careful optimization of the methylation protocol is essential. Key factors to consider include:

Stoichiometry: A slight excess of the methylating agent and base is often used to ensure complete conversion of both hydroxyl groups and to drive the reaction to completion.

Choice of Base: The strength of the base is crucial. While K2CO3 is common, stronger bases could potentially be used, but this increases the risk of side reactions. The base must be strong enough to deprotonate the phenol (B47542) (pKa ~10) but should ideally not promote undesired reactions.

Reaction Temperature and Time: The reaction rate is temperature-dependent. Refluxing in acetone or DMF provides the necessary energy to overcome the activation barrier. Reaction progress should be monitored (e.g., by TLC) to determine the optimal reaction time and avoid degradation or side-product formation from prolonged heating.

Solvent: The solvent must be able to dissolve the reactants and be inert under the reaction conditions. The polarity of the solvent can influence the reaction rate.

Minimizing Side Reactions: A potential side reaction is C-alkylation, where the methyl group attaches to a carbon atom of the aromatic ring instead of the oxygen. However, O-alkylation of phenols is generally favored under these conditions. Another potential issue is the formation of the mono-methylated intermediate, 2-hydroxy-7-methoxy-9H-fluoren-9-one, if the reaction is incomplete. Using sufficient reagents and adequate reaction time helps to minimize this.

By carefully controlling these parameters, the O-methylation can be optimized to produce this compound in high yield and purity, avoiding chromatographic purification which can be costly and complex on a larger scale. google.com

Novel Synthetic Approaches for Fluorenone Derivatives

Beyond the classical methods, modern organic synthesis has introduced innovative, often metal-catalyzed, approaches for constructing the fluorenone core. researchgate.net These methods offer alternative pathways that can provide access to a wide variety of substituted fluorenones from different starting materials. researchgate.netacs.org

Prominent novel strategies include:

Palladium-Catalyzed Annulation of Arynes: This method involves the reaction of in-situ generated arynes with 2-haloarenecarboxaldehydes in the presence of a palladium catalyst. nih.gov This approach is powerful for rapidly building the fused polycyclic aromatic structure of fluorenones from readily available components and avoids the use of harsh oxidizing agents. nih.gov

Palladacycle-Catalyzed Sequential Reactions: An efficient synthesis of fluorenones can be achieved through a palladacycle-catalyzed reaction between 2-bromobenzaldehydes and arylboronic acids. acs.org This process involves an addition reaction followed by a cyclization via C-H activation and oxidation. acs.org

Intramolecular Cyclizations: Fluorenones can be synthesized via intramolecular cyclization of precursors like diphenic acid. researchgate.net

Friedel-Crafts Acylation and Oxidation: Another strategy involves the Friedel-Crafts acylation of fluorene, followed by an oxidation step to form the fluorenone carbonyl group. tandfonline.com

These modern techniques expand the synthetic chemist's toolkit, enabling the creation of diverse fluorenone derivatives with tailored functionalities for applications in materials science and medicinal chemistry. researchgate.netnih.gov

Palladium-Catalyzed Annulation of Arynes

A powerful strategy for the construction of the fluorenone core involves the palladium-catalyzed annulation of arynes. This method provides a direct route to substituted fluoren-9-ones from readily available starting materials. A notable example is the reaction of 2-haloarenecarboxaldehydes with in situ generated arynes. nih.gov

The reaction typically proceeds by the in situ generation of an aryne from a precursor, such as a 2-(trimethylsilyl)aryl triflate, in the presence of a fluoride (B91410) source like cesium fluoride (CsF). This highly reactive aryne then undergoes a palladium-catalyzed annulation with a 2-haloarenecarboxaldehyde. nih.gov The catalytic cycle is proposed to involve the oxidative addition of the 2-haloarenecarboxaldehyde to a palladium(0) species, followed by insertion of the aryne and subsequent reductive elimination to furnish the fluorenone product. nih.gov

This methodology is tolerant of a range of functional groups on both the aryne precursor and the 2-haloarenecarboxaldehyde, allowing for the synthesis of a diverse library of fluorenone derivatives. nih.gov For instance, the reaction of 2-iodobenzaldehyde (B48337) with various silylaryl triflates in the presence of a palladium catalyst affords the corresponding fluoren-9-ones in good yields. nih.gov

Table 1: Palladium-Catalyzed Synthesis of Fluoren-9-ones

| Entry | 2-Haloarenecarboxaldehyde | Aryne Precursor | Yield (%) |

| 1 | 2-Iodobenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | 75 |

| 2 | 2-Iodo-5-methylbenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | 82 |

| 3 | 2-Iodo-4,5-dimethoxybenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | 65 |

Data sourced from a study on the palladium-catalyzed annulation of arynes. nih.gov

A related approach involves the palladium-catalyzed annulation of arynes with substituted ortho-halostyrenes to produce 9-fluorenylidenes, which are important intermediates and structural motifs in various functional materials. nih.govscilit.com

Dehydrative Coupling of Biaryls and Fluorenones

Dehydrative coupling reactions offer an atom-economical approach to the synthesis of complex molecules. In the context of fluorenone chemistry, a significant development is the triflic anhydride (B1165640) (Tf₂O)-mediated direct dehydrative coupling of biaryls and fluorenones to generate spirobifluorenes. nih.govrsc.org While this method does not produce a simple fluorenone, it represents an advanced application of dehydrative chemistry to create complex, three-dimensional structures based on the fluorene framework.

This formal dehydrative coupling is proposed to proceed through the activation of the fluorenone carbonyl group by Tf₂O, leading to a highly reactive species that undergoes a double electrophilic aromatic substitution with the biaryl component. This reaction avoids the need for pre-functionalized starting materials, such as halogenated or metalated biaryls, making it a more streamlined and practical approach. nih.gov The reaction conditions are typically metal-free, relying on the promoting effect of Tf₂O or triflic acid (TfOH). nih.gov

The scope of this reaction is broad, accommodating various substituted biaryls and fluorenones, and can even be extended to double cyclization reactions to create highly π-extended spiro-conjugated systems. nih.gov

Modified Ullmann Coupling Reactions

The Ullmann coupling reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been modified and expanded to become a versatile tool for the formation of carbon-heteroatom and carbon-carbon bonds. In the synthesis of fluorenone derivatives, modified Ullmann-type reactions have been employed to introduce nitrogen-containing substituents.

One such example is the synthesis of novel nitrogenated aromatic compounds from 2,7-diiodofluorenone and carbazole (B46965) derivatives. conicet.gov.ar This modified Ullmann coupling protocol, which can be performed without palladium catalysis, allows for the C-N bond formation between the fluorenone core and the carbazole moieties, leading to compounds with potential applications in materials science. conicet.gov.ar

Another relevant modification is the copper(I)-catalyzed Ullmann C-N coupling of bromo polyheteroaryls with aqueous ammonia. This method has been successfully applied to the amination of bromo-fluorenone, providing the corresponding amine in excellent yield under relatively mild, ligand-free conditions. nih.gov

Table 2: Modified Ullmann Coupling for Fluorenone Functionalization

| Fluorenone Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield (%) |

| 2,7-Diiodofluorenone | Carbazole | CuI, K₂CO₃, 1,10-phenanthroline | 2,7-Di(carbazol-9-yl)-9H-fluoren-9-one | High |

| 2-Bromofluorenone | Aqueous Ammonia | Cu₂O, NMP | 2-Aminofluorenone | 91 |

Data compiled from studies on modified Ullmann reactions. conicet.gov.arnih.gov

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. While the application of continuous flow for the direct synthesis of the fluorenone core is an area of ongoing development, its utility has been demonstrated in reactions involving fluorenone derivatives.

A notable example is the use of a continuous flow photoredox system for the deoxygenative cyclization of biarylcarboxylic acids to fluorenones. This method utilizes a photocatalyst and a deoxygenating agent, with the reaction mixture flowing through a reactor irradiated with light. This approach has been shown to be practical and general for the synthesis of various fluorenones. organic-chemistry.org

Furthermore, 9-fluorenone (B1672902) itself can act as an inexpensive and effective photosensitizer in continuous flow protocols. For instance, it has been used in the light-induced benzylic fluorination of various substrates. researchgate.net In these systems, a solution of the substrate, a fluorine source, and 9-fluorenone is passed through a transparent tubing coiled around a light source, allowing for efficient and controlled photochemical transformations. researchgate.net This highlights the synergy between fluorenone chemistry and continuous flow technology.

Synthetic Routes to Functionalized 9,9-Disubstituted Fluorene Derivatives

The functionalization of the C-9 position of the fluorene ring is crucial for tuning the properties of fluorene-based materials. Several synthetic strategies have been developed to introduce a wide range of substituents at this position, starting from fluorenone or other fluorene precursors.

One straightforward method involves the reaction of fluorenone with organometallic reagents, such as Grignard reagents or organolithium compounds, to generate 9-hydroxy-9-substituted fluorenes. These can then be further transformed. For example, 2,7-dimethoxy-9-fluorenol can be prepared by the reduction of this compound with sodium borohydride (B1222165). scispace.com

A more advanced and versatile method for the synthesis of 9,9-disubstituted fluorenes is the palladium-catalyzed reaction of 2-iodobiphenyls with α-diazoesters. This reaction proceeds through a tandem C(sp²)-H activation and carbenoid insertion sequence, providing access to a variety of 9,9-disubstituted fluorenes with high efficiency. labxing.com

Another approach involves the Lewis acid-mediated reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles. For instance, the reaction with isatin (B1672199) imines or N-methyl-7-azaindoles, catalyzed by BF₃·OEt₂, affords highly functionalized, blue-emissive 9,9-disubstituted fluorene derivatives. rsc.orgacs.org

The direct alkylation or arylation of the fluorene ring at the C-9 position is also a common strategy. This is typically achieved by deprotonation of the acidic C-9 protons with a base, followed by reaction with an electrophile. For example, 9,9-dimethyl-9H-fluorene can be synthesized by treating fluorene with potassium hydroxide and methyl iodide. mdpi.com

Table 3: Methods for the Synthesis of 9,9-Disubstituted Fluorene Derivatives

| Starting Material | Reagents | Product Type |

| Fluorenone | Grignard/Organolithium Reagents | 9-Hydroxy-9-substituted fluorene |

| 2-Iodobiphenyl | α-Diazoester, Pd catalyst | 9,9-Disubstituted fluorene |

| 9-(Phenylethynyl)-9H-fluoren-9-ol | Nucleophile, Lewis Acid | Functionalized 9,9-disubstituted fluorene |

| Fluorene | Base, Electrophile | 9,9-Disubstituted fluorene |

Advanced Spectroscopic Characterization and Photophysical Investigations

Elucidation of Molecular Structure by X-ray Crystallography

The precise three-dimensional arrangement of atoms in 2,7-Dimethoxy-9H-fluoren-9-one has been determined through single-crystal X-ray diffraction. This technique provides definitive proof of the compound's connectivity and conformation in the solid state. The crystallographic analysis reveals that the molecule crystallizes in the P 1 21/n 1 space group. nih.gov

The fluorenone core is nearly planar, a characteristic feature of this class of compounds, which facilitates π-electron delocalization across the aromatic system. The methoxy (B1213986) groups at the 2 and 7 positions lie roughly in the plane of the aromatic rings. The detailed parameters obtained from the X-ray analysis are crucial for understanding the structure-property relationships that govern the compound's chemical and photophysical behavior. nih.gov

| Parameter | Value |

|---|---|

| Space Group | P 1 21/n 1 |

| a (Å) | 7.8452 |

| b (Å) | 3.9073 |

| c (Å) | 36.5490 |

| α (°) | 90 |

| β (°) | 93.5525 |

| γ (°) | 90 |

| Residual Factor (R) | 0.0347 |

Data sourced from the Crystallography Open Database, entry 1545311, as reported in Organic Letters 2017, 19(5), 1140-1143. nih.gov

Detailed Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

While the specific experimental NMR data for this compound was not available in the searched literature, the expected ¹H and ¹³C NMR spectra can be predicted based on its chemical structure.

¹H NMR: The proton NMR spectrum is expected to be symmetric. The two methoxy groups (-OCH₃) at positions 2 and 7 would produce a single, sharp singlet integrating to six protons, likely in the range of 3.8-4.0 ppm. The aromatic region would show three distinct signals for the six aromatic protons. Protons H1 and H8 would be equivalent, as would H3 and H6, and H4 and H5. These would likely appear as a set of doublets and a doublet of doublets, characteristic of the fluorenone aromatic spin system, between 7.0 and 7.8 ppm.

¹³C NMR: The carbon NMR spectrum would also reflect the molecule's symmetry. A signal for the methoxy carbons would be expected around 55-60 ppm. The carbonyl carbon (C9) would exhibit a characteristic downfield shift, appearing in the 190-195 ppm region. The ten aromatic carbons would give rise to six distinct signals, with the carbons directly attached to the electron-donating methoxy groups (C2 and C7) being shielded and appearing at a higher field compared to their unsubstituted counterparts.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Experimental IR and Raman spectra for this compound were not found in the reviewed literature. However, the key vibrational modes can be inferred from the spectra of related compounds. The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically observed between 1700 and 1720 cm⁻¹. For the related 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, this peak appears at 1716 cm⁻¹. bjraylight.com

Other expected characteristic IR bands include:

C-O-C stretching: Asymmetric and symmetric stretching of the methoxy ether linkage, typically found in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane bending vibrations below 900 cm⁻¹.

Aliphatic C-H stretching: From the methyl groups, appearing just below 3000 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, showing strong signals for the aromatic C=C stretching modes.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption properties of this compound are characterized by intense transitions in the ultraviolet and visible regions of the spectrum, arising from its extended conjugated π-system.

The UV-Vis spectrum of the fluorenone chromophore is significantly influenced by the electron-donating methoxy groups at the 2 and 7 positions. These substituents extend the conjugation and induce a bathochromic (red) shift in the absorption maxima compared to the parent 9-fluorenone (B1672902). The spectra exhibit a broad, lower-energy absorption band which is attributed to an intramolecular charge transfer (ICT) transition, where electron density shifts from the methoxy-substituted phenyl rings to the electron-withdrawing carbonyl group. A more intense, structured band is typically observed at shorter wavelengths.

In a study of various methoxy-substituted fluorenones, the 2,7-dimethoxy derivative (referred to as compound 7 in the study) showed a clear red shift in its long-wavelength absorption maximum compared to derivatives with methoxy groups at other positions.

The ICT character of the electronic transitions in this compound makes it susceptible to changes in solvent polarity, a phenomenon known as solvatochromism. The excited state is more polar than the ground state, so an increase in solvent polarity stabilizes the excited state more, leading to a red shift in the absorption maximum.

Data shows that the absorption maximum for this compound shifts from 406 nm in the non-polar solvent cyclohexane (B81311) to 425 nm in the polar aprotic solvent acetonitrile, demonstrating positive solvatochromism.

| Solvent | λmax (nm) |

|---|---|

| Cyclohexane | 406 |

| Acetonitrile | 425 |

| Ethanol (B145695) | 424 |

Data extracted from a comprehensive study on methoxy-substituted fluorenones.

Fluorescence and Luminescence Spectroscopy

Despite its strong absorption, this compound is a weakly fluorescent compound. The presence of the carbonyl group and the n-π* character of the lowest singlet excited state often lead to efficient intersystem crossing to the triplet state, which favors non-radiative decay pathways over fluorescence.

The fluorescence emission is significantly affected by solvent polarity. In line with the solvatochromic shifts observed in absorption, the emission maximum also displays a red shift with increasing solvent polarity, indicating a more polar excited state. The fluorescence quantum yield (Φf), which is the ratio of emitted to absorbed photons, is notably low across different solvents. The quantum yield is diminished in polar solvents compared to non-polar ones, a trend seen in many fluorenone derivatives where substitution at the 2 and 7 positions enhances non-radiative decay processes.

| Solvent | λem (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| Cyclohexane | 482 | 0.010 |

| Acetonitrile | 535 | 0.001 |

| Ethanol | - | <0.001 |

Data extracted from a comprehensive study on methoxy-substituted fluorenones. The emission in ethanol was too low for accurate spectral acquisition.

Determination of Emission Maxima and Quantum Yields

The emission properties of fluorenone derivatives are highly sensitive to the nature and position of substituents on the fluorenone core. For this compound, the methoxy groups at the 2 and 7 positions act as electron-donating moieties, which can significantly influence the emission wavelength and quantum efficiency.

The emission maxima of fluorenone derivatives are also influenced by solvent polarity. Generally, an increase in solvent polarity leads to a red-shift in the emission spectrum, indicating a more polar excited state compared to the ground state. This solvatochromic shift is a common feature for many aromatic ketones.

Table 1: Photophysical Data for Methoxy-Substituted Fluorenone Derivatives in Different Solvents (Illustrative Data based on Analogous Compounds)

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) |

| 3-Methoxyfluorenone | Cyclohexane | - | - | - |

| Acetonitrile | - | - | ~2.7 | |

| Ethanol | - | - | - | |

| 2,4-Dimethoxyfluorenone | Cyclohexane | - | - | - |

| Acetonitrile | - | - | <0.01 | |

| 3,6-Dimethoxyfluorenone | Cyclohexane | - | - | - |

| Acetonitrile | - | - | ~2.7 |

Excited State Dynamics and Decay Pathways

The excited-state dynamics of fluorenone derivatives are complex and involve several competing deactivation pathways, including fluorescence, intersystem crossing (ISC) to the triplet state, and non-radiative decay. The presence of methoxy groups can influence the rates of these processes.

For fluorenones, the lowest excited singlet state (S1) can have a significant charge-transfer character, with electron density moving from the phenyl rings to the carbonyl group. Electron-donating substituents, such as methoxy groups, can enhance this charge-transfer character, which often leads to an increase in the rate of non-radiative decay and a decrease in the fluorescence quantum yield. researchgate.net This is consistent with the observation that methoxy groups at the 2 and 7 positions tend to quench fluorescence. researchgate.net

The primary non-radiative decay pathways for fluorenones are intersystem crossing to the triplet manifold and internal conversion to the ground state. The efficiency of ISC is a key factor determining the fluorescence quantum yield. For the parent fluorenone, the triplet quantum yield is near 100% in non-polar solvents due to efficient ISC. researchgate.net The introduction of electron-donating groups can alter the energy gap between the singlet and triplet states, thereby affecting the ISC rate.

Furthermore, in protic solvents, hydrogen bonding to the carbonyl group can provide an additional non-radiative decay channel, further reducing the fluorescence intensity. researchgate.net The excited-state dynamics can be investigated using time-resolved fluorescence spectroscopy to determine the lifetimes of the excited states and the rates of the various decay processes.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a phenomenon where certain molecules are non-emissive in dilute solutions but become highly luminescent upon aggregation in the solid state or in poor solvents. This behavior is the opposite of the more common aggregation-caused quenching (ACQ). Fluorenone derivatives have been identified as a class of compounds that can exhibit AIE. researchgate.net

The proposed mechanism for AIE in some fluorenone derivatives involves the formation of specific dimers or excimers in the aggregated state. pku.edu.cn In dilute solutions, intramolecular rotations and vibrations lead to efficient non-radiative decay, quenching the fluorescence. In the aggregated state, these intramolecular motions are restricted, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to strong emission. pku.edu.cn

For 2,7-disubstituted fluorenone derivatives, the formation of static excimers has been suggested as a reason for the observed bathochromic (red-shifted) luminescence in the solid state compared to dilute solutions. researchgate.net While specific studies on the AIE characteristics of this compound were not found, the general behavior of substituted fluorenones suggests that it could potentially exhibit AIE properties. The presence of methoxy groups might influence the intermolecular interactions in the aggregated state, thereby affecting the AIE behavior.

Electrochemical Studies and Redox Behavior

The electrochemical properties of fluorenone derivatives are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Cyclic voltammetry (CV) is a common technique used to investigate the redox behavior of these compounds and to determine their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The fluorenone core is an electron-accepting moiety, and its reduction potential can be tuned by the introduction of substituents. Electron-donating groups, such as methoxy groups, are expected to increase the electron density on the fluorenone core, making it more difficult to reduce. Consequently, the reduction potential of this compound is anticipated to be more negative compared to the parent fluorenone.

Conversely, the oxidation process involves the removal of an electron from the molecule. The electron-donating methoxy groups are expected to facilitate this process, resulting in a lower oxidation potential compared to unsubstituted fluorenone.

While specific cyclic voltammetry data for this compound is not available in the provided search results, studies on other fluorenone derivatives with electron-donating and electron-withdrawing groups support these general trends. For instance, the introduction of electron-withdrawing groups, such as nitro or cyano groups, enhances the electron-deficient nature of the fluorenone core, leading to less negative reduction potentials. rsc.org

Table 2: Expected Trends in Redox Potentials for Substituted Fluorenones

| Compound | Substituent Nature | Expected Change in Reduction Potential (vs. Fluorenone) | Expected Change in Oxidation Potential (vs. Fluorenone) |

| This compound | Electron-donating | More Negative | Less Positive |

| 2,7-Dinitro-9H-fluoren-9-one | Electron-withdrawing | Less Negative | More Positive |

Note: This table illustrates expected trends based on the electronic nature of the substituents. Specific potential values require experimental determination.

The HOMO and LUMO energy levels, which can be estimated from the onset potentials of the oxidation and reduction peaks in the cyclic voltammogram, are crucial parameters for designing and evaluating materials for organic electronic devices. The electron-donating nature of the methoxy groups in this compound would be expected to raise the HOMO energy level and potentially the LUMO energy level as well, thereby tuning the electronic properties of the material for specific applications.

Theoretical and Computational Chemistry Studies on 2,7 Dimethoxy 9h Fluoren 9 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. This method is crucial for predicting molecular properties from first principles. While DFT has been widely applied to the broader class of fluorenone compounds, specific published studies focusing solely on the detailed electronic structure and geometry of 2,7-Dimethoxy-9H-fluoren-9-one are not extensively available.

However, the general principles of such studies involve optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the fused ring system and the methoxy (B1213986) substituents. The presence of electron-donating methoxy groups at the 2 and 7 positions is known to influence the electronic distribution across the fluorenone core.

Determination of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties, such as its ability to donate or accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter for assessing chemical reactivity and predicting the electronic and optical properties of materials.

General Trends for Substituted Fluorenones

| Property | Effect of Electron-Donating Groups (e.g., -OCH₃) |

|---|---|

| HOMO Energy Level | Increases (becomes less negative) |

| LUMO Energy Level | Increases (becomes less negative) |

| HOMO-LUMO Gap | Decreases |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are frequently used to predict various spectroscopic parameters, including vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

Despite the availability of these powerful computational tools, a comprehensive theoretical study detailing the predicted spectroscopic parameters specifically for this compound has not been identified in the surveyed scientific literature. Such a study would typically involve calculations to predict the characteristic vibrational modes of the carbonyl and methoxy groups, the ¹H and ¹³C NMR chemical shifts of the aromatic and methyl protons and carbons, and the electronic transitions responsible for its UV-Vis absorption profile.

Mechanistic Studies of Reactions via Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. This approach can provide deep insights into reaction pathways that are difficult to probe experimentally.

For this compound, potential reactions of interest could include nucleophilic addition to the carbonyl group, electrophilic aromatic substitution on the rings, or photochemical reactions. However, a search of the current literature did not yield any specific computational studies focused on the reaction mechanisms involving this compound.

Quantum Chemical Simulations of Charge Redistribution Processes

Quantum chemical simulations can map how electron density is distributed within a molecule and how it changes upon excitation or in the presence of an electric field. This is particularly relevant for understanding intramolecular charge transfer (ICT), a key process in many organic electronic materials. The this compound molecule possesses electron-donating methoxy groups and an electron-withdrawing carbonyl group, a classic "push-pull" architecture that could facilitate ICT.

While studies on charge transfer complexes and charge transporting materials based on other fluorenone derivatives exist, dedicated quantum chemical simulations detailing the charge redistribution processes specifically within an isolated this compound molecule are not presently available in published research.

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. For this compound, MD simulations could be employed to understand how molecules pack in the solid state or interact with other molecules in solution, including the formation of dimers or larger aggregates through π-π stacking or dipole-dipole interactions.

The fluorenyl moiety is a well-known component in supramolecular chemistry, particularly in the context of Fmoc-protected peptides. However, specific MD simulation studies focusing on the supramolecular interactions of this compound itself were not found in the reviewed literature.

Applications in Organic Electronic Materials and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

The fluorenone scaffold has been explored extensively in the design of materials for OLEDs, serving diverse functions ranging from light emission to charge transport. The substitution pattern, particularly at the 2 and 7 positions, critically influences the material's performance within the device architecture.

Integration of 2,7-Dimethoxy-9H-fluoren-9-one as Emitters

While the fluorene (B118485) molecule is a well-known blue-emitting chromophore, the introduction of a carbonyl group to form the fluorenone core significantly alters its photophysical properties. The 9-fluorenone (B1672902) core possesses charge transfer characteristics, where charge can be transferred from the phenyl rings to the carbonyl group. However, derivatives of fluorenone are generally found to be only weakly fluorescent.

Comprehensive spectroscopic investigations on a series of methoxy-substituted fluorenones, including this compound, have shown that substitutions at the 2 and 7 positions in particular tend to diminish the quantum yield of fluorescence. researchgate.net This low fluorescence quantum efficiency makes the this compound molecule itself unsuitable for use as a primary light-emitting material in high-efficiency OLEDs. Instead, its core structure is more effectively utilized as a building block in more complex emitter systems, such as those designed for thermally activated delayed fluorescence.

Utilization as Electron Transporting Materials (ETMs)

An effective Electron Transporting Material (ETM) in an OLED should possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection from the cathode and high electron mobility for efficient charge transport. beilstein-journals.org The fluorenone core, with its electron-withdrawing carbonyl group, is recognized as a promising acceptor unit for constructing high-performance n-type (electron-transporting) semiconductors. nih.govktu.edu This has led to the investigation of fluorenone derivatives as ETMs in various optoelectronic applications, including solar cells and light-emitting diodes. nih.govrsc.orgnih.govresearchgate.net

While the general class of fluorenones shows potential for this application, specific research detailing the use of this compound as an ETM in OLEDs is not extensively documented. The presence of electron-donating methoxy (B1213986) groups at the 2 and 7 positions would raise the LUMO energy level compared to unsubstituted fluorenone, a factor that requires careful consideration when designing device architectures to ensure efficient electron injection and transport.

Development of Hole Transporting Materials (HTMs)

Hole Transporting Materials (HTMs) are a critical component of multilayer OLEDs, responsible for efficiently transporting positive charge carriers (holes) from the anode to the emissive layer. Effective HTMs are typically characterized by high-lying Highest Occupied Molecular Orbital (HOMO) energy levels.

The this compound molecule is built upon an electron-deficient fluorenone core. This inherent electron-withdrawing nature results in a relatively low-lying HOMO level, which is not conducive to efficient hole injection or transport. In contrast, many high-performance HTMs are based on the fluorene (not fluorenone) core functionalized with electron-donating groups like arylamines at the 2 and 7 positions. Given its intrinsic electronic properties, this compound and its direct derivatives are not considered suitable candidates for use as hole transporting materials.

Design of Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission without using heavy metals, enabling theoretical 100% internal quantum efficiency. wikipedia.orgnih.gov TADF materials are typically designed with a molecular structure that minimizes the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). beilstein-journals.orgbeilstein-journals.org This is often achieved by creating donor-acceptor (D-A) molecules where the HOMO and LUMO are spatially separated.

The electron-deficient fluorenone unit has been successfully employed as a potent acceptor core in D-A-D type TADF emitters. In one study, a derivative using the 2,7-disubstituted fluorenone core, 2,7-bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one , was synthesized and investigated as an orange-emitting TADF material. beilstein-journals.orgbeilstein-journals.org The strong electron-accepting fluorenone core was combined with electron-donating dimethylacridine units at the 2 and 7 positions. This D-A-D architecture resulted in a clear separation of the HOMO (located on the acridine donors) and the LUMO (located on the fluorenone acceptor), leading to a small ΔEST of 0.33 eV, which is sufficient to facilitate the TADF mechanism. beilstein-journals.org

An OLED device fabricated using this 2,7-disubstituted fluorenone derivative as the emitter achieved an external quantum efficiency (EQE) of 2.9%, surpassing the theoretical limit for conventional fluorescent materials. beilstein-journals.org

Table 1: Performance of an OLED using a 2,7-disubstituted Fluorenone-based TADF Emitter

| Compound | Max EQE (%) | Emission Color | ΔEST (eV) | Reference |

|---|---|---|---|---|

| 2,7-bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one | 2.9 | Orange | 0.33 | beilstein-journals.org |

Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic photovoltaics, materials development is focused on creating donor and acceptor materials that can efficiently absorb sunlight, separate charges, and transport those charges to the electrodes. The 2,7-disubstituted fluorenone core has been identified as a valuable building block for constructing electron acceptor materials.

Incorporation into Conjugated Polymeric Systems for Charge Transport

The electron-deficient nature of the 9-fluorenone unit makes it an effective building block for non-fullerene acceptors (NFAs) in OPV devices. By incorporating the fluorenone core into a larger conjugated system, its strong electron-withdrawing properties can be harnessed to create materials with low-lying LUMO levels, which is beneficial for achieving high open-circuit voltages (VOC) in solar cells.

Researchers have designed and synthesized an NFA named DPP-FN-DPP , which incorporates the 2,7-disubstituted 9-fluorenone core. rsc.org In this molecule, the fluorenone unit acts as a central acceptor block, which is then connected via thiophene bridges to two outer diketopyrrolopyrrole (DPP) acceptor groups. This molecular design resulted in a material with a broad absorption spectrum and an optical band-gap of 1.75 eV. rsc.org

When this fluorenone-based acceptor was blended with the donor polymer P3HT to fabricate an inverted bulk-heterojunction solar cell, the device demonstrated a notably high VOC of 0.97 V. This high voltage was attributed to the low-lying LUMO energy level of the DPP-FN-DPP acceptor, a direct consequence of using the electron-deficient 9-fluorenone core. rsc.org

Table 2: Photovoltaic Performance of a Device Using a 2,7-disubstituted Fluorenone-based Non-Fullerene Acceptor

| Acceptor Material | Donor Material | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|---|

| DPP-FN-DPP | P3HT | 0.97 | 3.2 | 37 | 1.2 | rsc.org |

Development of Electron-Accepting Building Blocks

Fluorenone and its derivatives are recognized for their electron-accepting capabilities, a crucial characteristic for the development of n-type organic semiconductors. These materials are essential components in organic solar cells and other electronic devices. Research has focused on integrating the fluorenone moiety into larger conjugated systems to create non-fullerene acceptors.

The electron-withdrawing nature of the carbonyl group on the fluorenone core, coupled with the electron-donating effect of the methoxy groups in this compound, allows for fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is critical in designing materials with optimal energy level alignment for efficient charge separation and transport in organic photovoltaic devices.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Fluorenone-based materials have been investigated as organic semiconductors in OFETs due to their potential for high charge carrier mobility and good environmental stability.

In a study on fluorenone-based donor-acceptor small molecules, a derivative incorporating an alkylated double thiophene unit demonstrated p-channel device characteristics with a significant hole mobility of up to 0.02 cm²/Vs and a high current on/off ratio of 10⁷. researchgate.net While this study did not specifically use the 2,7-dimethoxy derivative, it highlights the potential of the fluorenone core in designing high-performance organic semiconductors for OFETs. The introduction of methoxy groups at the 2 and 7 positions would be expected to influence the molecular packing and electronic properties, thereby affecting the device performance.

Table 1: OFET Device Characteristics of a Fluorenone-Based Organic Semiconductor researchgate.net

| Property | Value |

| Channel Type | p-channel |

| Hole Mobility (μ) | 0.02 cm²/Vs |

| Current On/Off Ratio | 10⁷ |

Photochromic Materials Development

Photochromic materials are compounds that can reversibly change their color upon exposure to light. This property makes them suitable for applications such as smart windows, optical data storage, and molecular switches. The development of novel photochromic systems often involves the incorporation of a photoswitchable unit into a larger molecular framework.

While direct studies on the photochromic properties of this compound are not widely reported, research on related fluorenone derivatives suggests the potential of this scaffold in creating photochromic materials. For instance, novel 2H-chromenes derived from fluorenone have been synthesized and their photochromic behavior investigated. researchgate.net These studies indicate that the fluorenone nucleus can serve as a platform for designing new photochromic compounds, where the substituents on the fluorenone ring can be used to tune the photochromic properties. The electron-donating methoxy groups in this compound could potentially influence the stability and absorption characteristics of the photo-induced isomers.

Fluorenone-Based Compounds in Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of large, well-defined structures from smaller molecular building blocks through non-covalent interactions. The rigid and directional nature of the fluorenone core makes it an excellent candidate for constructing complex supramolecular architectures.

Synthesis of Dendrimers and Polymers with Fluorenone Cores

Dendrimers are highly branched, tree-like macromolecules with a well-defined three-dimensional structure. nih.govmdpi.com Their unique architecture makes them suitable for a variety of applications, including drug delivery, catalysis, and light harvesting. The synthesis of dendrimers typically involves a stepwise growth from a central core. nih.govmdpi.com While specific examples of dendrimers with a this compound core are not prevalent in the literature, the functional handles on the fluorenone scaffold allow for its incorporation into dendritic structures. The carbonyl group and the aromatic rings can be modified to introduce branching points for the divergent or convergent synthesis of dendrimers.

In the realm of polymers, fluorene-based polymers have been extensively studied for their applications in organic light-emitting diodes (OLEDs) and other electronic devices. 20.210.105 The polymerization of 2,7-disubstituted fluorene monomers has been shown to yield well-defined polymers with high quantum yields. 20.210.105 Similarly, 2,7-dihydroxy-9-fluorenone (B1308586), a close analog of the title compound, is known to be a precursor for fluorescent silicone polymeric materials and fluorenyl polyether sulfone ketone thermoplastic resins. mascotchem.com This suggests that this compound could also serve as a monomer for the synthesis of novel polymers with tailored electronic and optical properties.

Integration into Cycloparaphenylenes (CPPs) for Nanohoops

Cycloparaphenylenes (CPPs) are a class of nanohoops, which are cyclic fragments of armchair carbon nanotubes. researchgate.netnih.gov These molecules possess unique size-dependent photophysical properties. nih.gov The incorporation of different aromatic units into the CPP backbone allows for the tuning of their electronic and optical characteristics.

Sensors and Molecular Probes based on Fluorenone Derivatives

The inherent fluorescence of many fluorene and fluorenone derivatives makes them attractive candidates for the development of chemical sensors and molecular probes. pleiades.online These molecules can be designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, in response to the presence of specific analytes.

Derivatives of 2,7-dihydroxy-9-fluorenone have been synthesized and their photoluminescence properties studied. pleiades.online These studies have shown that the interaction between terminal groups on side chains and the fluorenone fragment can significantly alter the molecule's photoluminescence. pleiades.online This principle can be applied to the design of fluorescent probes where the binding of an analyte to a receptor unit attached to the fluorenone core triggers a detectable change in its fluorescence. The methoxy groups in this compound can enhance the fluorescence quantum yield and provide sites for further functionalization to introduce specific recognition elements for target analytes.

Structure Property Relationship Engineering in 2,7 Dimethoxy 9h Fluoren 9 One Derivatives

Impact of Methoxy (B1213986) Substituents on Electronic Properties and Stability

The introduction of methoxy (-OCH₃) groups at the C2 and C7 positions of the 9H-fluoren-9-one backbone has a profound impact on the molecule's electronic structure and stability. Methoxy groups are electron-donating, which leads to a rise in the energy level of the Highest Occupied Molecular Orbital (HOMO) in fluorene (B118485) derivatives. mdpi.com In the case of 2,7-dimethoxy-9H-fluoren-9-one, these substituents are located at positions meta to the carbonyl group's linkages to the phenyl rings.

A comprehensive study on the photophysics of methoxy-substituted fluorenones revealed that the location of these groups is critical in modulating the molecule's fluorescence and deactivation pathways. rsc.org Substituents at meta positions, such as the C2 and C7 locations, significantly alter the fluorescence quantum yield and lifetime. rsc.org This is attributed to a partial charge transfer from the electron-donating methoxy groups to the electron-accepting carbonyl group in the excited state. This intramolecular charge transfer (ICT) stabilizes the singlet-excited state, which in turn promotes non-radiative decay processes (knr). rsc.org Consequently, the fluorescence efficiency is often reduced in fluorenones with meta-methoxy substituents compared to the unsubstituted parent compound. For instance, increasing the number of meta-methoxy substituents leads to a progressive dominance of non-radiative decay. rsc.org

The electronic effects of methoxy groups can be further dissected into inductive and mesomeric effects. Depending on their position on the aromatic ring, they can fine-tune the electronic properties and the relative stabilities of different molecular conformations, which significantly influences photophysical behaviors like thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP) in donor-acceptor systems. acs.org

| Compound | Fluorescence Quantum Yield (Φf) | Singlet Lifetime (τs, ns) | Non-radiative Decay Rate (knr, 107 s-1) | Key Observation |

|---|---|---|---|---|

| Fluorenone (Parent) | ~0.02 | ~2.0 | ~4.9 | Baseline reference for comparison. |

| 2-Methoxyfluorenone | Lower than parent | Modified | Increased | Single meta-methoxy group enhances non-radiative decay. |

| 2,7-Dimethoxyfluorenone | Significantly lower | Modified | Significantly Increased | Cumulative effect of two meta-methoxy groups further promotes non-radiative decay. |

Influence of Substitution Pattern and Position (e.g., C1, C2, C7) on Material Performance

The substitution pattern on the fluorene or fluorenone core is a powerful tool for tuning material properties for specific applications in organic electronics. researchgate.netrsc.org The C2 and C7 positions are the most commonly studied, as substitution at these sites is known to significantly extend the π-conjugation length between the fluorene core and the attached substituents. mdpi.comresearchgate.net This extended conjugation directly impacts the material's absorption and emission characteristics.

In contrast, substitution at other positions, such as C1, C3, or C4, has been explored as a strategy to restrict the electronic coupling between the fluorenone core and the substituent. researchgate.netrsc.org This restricted conjugation is particularly advantageous for designing host materials with high triplet energies (ET > 2.7 eV), which are essential for efficient blue phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.netrsc.org The substitution at the C1 position, for example, creates a high dihedral angle between the substituent and the fluorene plane, disrupting through-bond conjugation but allowing for potential through-space interactions. rsc.org

Therefore, a clear structure-property relationship emerges:

C2, C7 Substitution: Generally leads to stronger electronic coupling, extended π-conjugation, and red-shifted absorption/emission spectra. This is suitable for creating chromophores for various emissive applications.

C1, C4 Substitution: Leads to weaker electronic coupling, disrupted π-conjugation, and preservation of high triplet energy levels. This is ideal for host materials in PhOLEDs.

| Substitution Position | Effect on π-Conjugation | Resulting Triplet Energy (ET) | Primary Application |

|---|---|---|---|

| C2, C7 | Increases conjugation length | Lowered | Emissive Materials, Charge Transport Materials |

| C1, C4 | Restricts electronic coupling | High | Host Materials for PhOLEDs, TADF Materials |

| C3 | Restricts electronic coupling | High | Host Materials for PhOLEDs |

Rational Design of Donor-Acceptor Systems Incorporating Fluorenone Units

The inherent electron-deficient character of the 9-fluorenone (B1672902) unit makes it an ideal acceptor 'A' component in the design of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecules. nih.govresearchgate.net This molecular architecture is fundamental to creating materials with strong intramolecular charge transfer (ICT) characteristics, which are crucial for applications in photovoltaics, non-linear optics, and OLEDs. chemmethod.comresearchgate.net

In a typical D-A-D design featuring fluorenone, electron-donating moieties are attached to the fluorenone core, often at the C2 and C7 positions. Upon photoexcitation, an electron is promoted from the HOMO, which is primarily localized on the donor units, to the LUMO, which is centered on the fluorenone acceptor. chemmethod.com This spatial separation of frontier molecular orbitals defines the ICT state.

A key strategy in the rational design of these systems is the ability to tune the emission color. For instance, it has been demonstrated that fluorenones, which often exhibit an undesirable "green emission defect" in blue OLEDs, can be systematically modified. psu.edu By strategically positioning donor and acceptor groups onto the fluorenone backbone, the emission can be shifted from green to a pure blue, making them suitable for display and lighting applications. psu.edu The fluorenone acceptor unit has also been incorporated into more complex architectures, such as macrocyclic cycloparaphenylenes, to create novel donor-acceptor chromophores. researchgate.net

| Molecular Design Strategy | Donor Unit(s) | Acceptor Unit | Resulting Property/Application | Reference |

|---|---|---|---|---|

| D-A-D for Blue Emission | Piperidine | Functionalized Fluorenone | Blue light emission (λmax ~473 nm) | psu.edu |

| D-π-A-π-D for DSSC | Pyridine | Functionalized Fluorenone | Potential as dye for dye-sensitized solar cells (DSSC) | chemmethod.com |

| D-A for Photovoltaics | Fluorenyl Motif | Quinoline-Fluorenone Hybrid | Semiconducting properties for photovoltaics | researchgate.net |

| Macrocyclic D-A | Oligophenylene | Fluorenone integrated into a cycloparaphenylene | Multi-redox systems with tunable optoelectronics | researchgate.net |

Correlation between Molecular Rigidity and Optoelectronic Performance

Molecular rigidity is a critical factor that governs the optoelectronic performance of organic materials. A rigid molecular structure helps to minimize non-radiative decay pathways that arise from vibrational and rotational motions in the excited state, thereby enhancing photoluminescence quantum yields (PLQY). rsc.org The fluorene and fluorenone cores are inherently rigid and planar, which is a primary reason for their widespread use in high-performance optoelectronic materials.

Studies have shown a direct correlation between rigidity and performance. For example, spiro-configured systems, which lock two molecular units together in a rigid perpendicular arrangement, often exhibit high quantum yields due to this structural rigidity and effective conjugation. rsc.org Furthermore, increasing molecular planarity by reducing the torsion angles between connected aromatic units leads to a more substantial overlap of the frontier molecular orbitals (HOMO-LUMO), which can improve charge transport and electronic communication within the molecule. mdpi.com

A key phenomenon related to molecular rigidity is aggregation-induced emission (AIE). In AIE materials, the molecules are weakly emissive when dissolved but become highly luminescent in the aggregated or solid state. researchgate.net This effect is attributed to the restriction of intramolecular motions (RIM) in the solid state. The formation of a three-dimensional molecular packing network effectively suppresses the non-radiative decay channels, forcing the excited state to decay radiatively. researchgate.net Therefore, designing fluorenone derivatives that promote rigid packing is an effective strategy for achieving highly efficient solid-state emitters.

Strategies for Tuning Photophysical Characteristics through Molecular Modification

The photophysical properties of this compound and its derivatives can be precisely tuned through a variety of molecular engineering strategies. These modifications allow for the optimization of materials for specific applications, from OLEDs to sensors and photovoltaics.

Substituent Position and Nature: As discussed, altering the position of substituents (e.g., C2/C7 vs. C1/C4) is a primary method to control the extent of π-conjugation and triplet energy. researchgate.netrsc.org The electronic nature of the substituent (electron-donating like methoxy, or electron-withdrawing like cyano) further tunes the HOMO/LUMO energy levels and the ICT character of the molecule. rsc.orgpsu.edu

Donor-Acceptor Architecture: The deliberate construction of D-A and D-A-D systems using the fluorenone core as the acceptor is a powerful strategy to control emission wavelengths and create materials with large Stokes shifts, which is beneficial for reducing self-absorption. chemmethod.compsu.edu

Heteroatom Substitution: Incorporating heteroatoms such as nitrogen into the fluorenone aromatic core (forming azafluorenones) can modify the electronic properties. The introduction of basic nitrogen sites can tune the donor-acceptor characteristics and influence interactions with the surrounding environment, such as quenching by hydrogen-bonding solvents. semanticscholar.org

Enhancing Molecular Rigidity: Introducing sterically bulky groups or designing molecules that form rigid, three-dimensional packed networks can suppress non-radiative decay and enhance solid-state luminescence efficiency, leading to phenomena like AIE. researchgate.net

Controlling External Stimuli Response: The emission properties of fluorenone derivatives can be made responsive to external factors. By carefully designing the molecular structure, the material's emission can be tuned by changing solvent polarity, temperature, or by the presence of specific analytes, opening up possibilities for chemical sensing applications. researchgate.net

| Strategy | Specific Molecular Modification | Effect on Photophysical Properties | Reference |

|---|---|---|---|

| Substituent Modification | Varying substituent position (e.g., C2 vs C1) | Controls conjugation length and triplet energy. | researchgate.netrsc.org |

| Changing from electron-donating to -withdrawing groups | Tunes HOMO/LUMO levels and emission color. | psu.edu | |

| Architectural Design | Building Donor-Acceptor (D-A) systems | Induces intramolecular charge transfer (ICT), red-shifts emission. | chemmethod.comresearchgate.net |

| Heteroatom Incorporation | Replacing C-H with N (Azafluorenones) | Modifies donor-acceptor strength and environmental sensitivity. | semanticscholar.org |

| Rigidity and Packing | Introducing bulky groups to restrict motion | Enhances solid-state quantum yield (AIE effect). | researchgate.net |

| Stimuli-Responsive Design | Incorporating groups sensitive to polarity/temperature | Allows for dynamic tuning of emission pathways (fluorescence, phosphorescence). | researchgate.net |

Future Directions and Emerging Research Frontiers

Development of Greener and More Efficient Synthetic Pathways

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, focusing on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. For 2,7-Dimethoxy-9H-fluoren-9-one, research is moving beyond traditional synthetic protocols, which often rely on harsh reagents and organic solvents. researchgate.net Emerging strategies are focused on creating more sustainable and efficient pathways.

Promising greener synthetic approaches for fluorenone derivatives include:

Aerobic Oxidation: Utilizing air or molecular oxygen as the primary oxidant represents a highly attractive green method. rsc.orgsemanticscholar.org Research into aerobic oxidation of 9H-fluorenes in the presence of catalysts like potassium hydroxide (B78521) (KOH), sometimes supported on materials like graphene, has shown high yields and purities under ambient conditions. rsc.orgnih.govresearchgate.net These methods often use more environmentally benign solvents and allow for catalyst recycling. nih.gov

Photocatalysis: Visible-light photocatalysis is a rapidly advancing field that enables chemical transformations under mild conditions. rsc.orgorganic-chemistry.org This approach can be used for various cyclization reactions to form the fluorenone core, often eliminating the need for metal catalysts, chemical redox agents, or harsh bases. rsc.orgresearchgate.net Self-photocatalysis, where the substrate itself absorbs light and initiates the reaction, is a particularly innovative frontier. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry leverages the energy of ultrasound waves to accelerate reactions, often leading to shorter reaction times, higher yields, and milder conditions. This technique has been successfully applied to the synthesis of various heterocyclic compounds and represents a promising avenue for the efficient production of fluorenone derivatives.

Synthesis in Water: Replacing traditional organic solvents with water is a primary goal of green chemistry. researchgate.net Methods for electrophilic aromatic bromination and nitration of fluorenones have been developed using water as the sole solvent, achieving high yields and simplifying product workup. researchgate.net

Future research will likely focus on adapting and optimizing these methods for the specific synthesis of this compound, potentially leading to scalable, cost-effective, and environmentally friendly industrial production.

| Synthetic Method | Key Advantages | Emerging Research Focus |

| Aerobic Oxidation | Uses air as a clean oxidant; mild reaction conditions; potential for catalyst recycling. rsc.orgnih.gov | Development of novel, highly efficient, and reusable catalysts. |

| Photocatalysis | Metal-free and redox-agent-free conditions; high efficiency; use of visible light as an energy source. rsc.orgorganic-chemistry.org | Exploration of self-photocatalysis and flow chemistry applications. rsc.org |

| Ultrasound-Assisted | Reduced reaction times; improved yields; energy efficiency. | Optimization of reaction parameters for fluorenone synthesis. |

| Synthesis in Water | Environmentally benign; cost-effective; simplified workup procedures. researchgate.net | Expanding the scope to a wider range of fluorenone derivatives. |

Exploration of Novel Optoelectronic and Energy Applications

The unique photophysical and electronic properties of the fluorenone core make its derivatives, including this compound, highly promising candidates for next-generation optoelectronic and energy devices. researchgate.net The electron-withdrawing nature of the central ketone group, combined with the electron-donating methoxy (B1213986) groups at the 2 and 7 positions, creates a molecule with tunable electronic characteristics.

Future research in this area is focused on several key applications:

Organic Light-Emitting Diodes (OLEDs): Fluorene (B118485) and fluorenone derivatives are well-regarded for their high photoluminescence efficiency, good thermal stability, and excellent charge transport properties, making them suitable as emitters or host materials in OLEDs. mdpi.comtandfonline.comresearchgate.net Research is aimed at designing novel 2,7-disubstituted fluorenones to tune emission colors, improve quantum efficiency, and enhance device lifetime. tandfonline.comacs.org

Organic Solar Cells (OSCs): The fluorenone moiety is being explored as a building block for non-fullerene acceptors in OSCs. monash.edu Its electron-accepting properties are crucial for efficient charge separation at the donor-acceptor interface. Future work will involve synthesizing new derivatives of this compound to optimize energy level alignment with donor polymers and improve power conversion efficiencies. researchgate.netrsc.org

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of fluorenones facilitates molecular packing, which is essential for efficient charge transport in the active layer of OFETs. By modifying the core structure, researchers aim to develop new n-type (electron-transporting) organic semiconductors. researchgate.net

Energy Storage: Fluorenone derivatives are being investigated for their potential use in energy storage systems. Their stable redox properties make them interesting candidates for organic electrode materials in batteries.

| Property | Relevance to Application | Future Research Direction |

| High Photoluminescence Efficiency | Essential for bright and efficient OLEDs. mdpi.com | Synthesis of derivatives with tailored emission spectra (e.g., deep blue, red). tandfonline.com |

| Good Charge Transport | Crucial for charge carrier mobility in OLEDs, OSCs, and OFETs. mdpi.comresearchgate.net | Modifying side chains to control molecular packing and enhance mobility. |

| Tunable Energy Levels (HOMO/LUMO) | Allows for energy level matching with other materials in solar cells and OLEDs. monash.edu | Introducing different functional groups to precisely control electronic properties. |

| High Thermal Stability | Ensures long operational lifetime for electronic devices. tandfonline.com | Developing materials with high glass transition temperatures. acs.org |

Advanced Material Design through Hybrid Systems and Composites

A significant frontier in materials science involves the creation of hybrid systems and composites, where different materials are combined to achieve synergistic properties that surpass those of the individual components. For this compound, this involves integrating the molecule into larger matrices or combining it with nanomaterials.

Emerging research directions include:

Polymer Composites for Energy Storage: Incorporating fluorenone derivatives into polymer matrices is a promising strategy for developing flexible and lightweight energy storage devices. mdpi.com The polymer provides mechanical stability, while the fluorenone component offers the electrochemical activity needed for charge storage in batteries or supercapacitors.

Graphene and Carbon Nanotube Composites: Carbon-based nanomaterials like graphene and carbon nanotubes (CNTs) are known for their exceptional electrical conductivity, high surface area, and thermal stability. researchgate.netmdpi.com Creating composites by functionalizing these materials with fluorenone derivatives can lead to advanced materials for sensors and energy storage. researchgate.netmdpi.com The fluorenone moiety can enhance the electrochemical sensitivity for sensor applications or contribute to the charge storage capacity of supercapacitors. researchgate.net

The goal is to leverage the processability of polymers and the conductivity of carbon nanomaterials with the specific electronic properties of the fluorenone core to create a new class of multifunctional materials. mdpi.commdpi.com

Predictive Modeling and Machine Learning in Fluorenone Research

The traditional process of materials discovery, relying on chemical intuition and trial-and-error synthesis, is time-consuming and expensive. The integration of predictive modeling and machine learning (ML) is set to revolutionize this paradigm. annualreviews.orgatomfair.com This data-driven approach can accelerate the design and discovery of new fluorenone derivatives with optimized properties for specific applications. nih.govfrontiersin.org

The key aspects of this emerging frontier include:

Property Prediction: ML models can be trained on existing datasets of molecules to predict key properties such as HOMO/LUMO energy levels, charge carrier mobility, and absorption spectra. annualreviews.orgatomfair.com This allows for the rapid in silico screening of vast virtual libraries of potential fluorenone derivatives, identifying the most promising candidates for synthesis. annualreviews.org

Generative Models: Advanced ML techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can go a step further by designing entirely new molecular structures. atomfair.com These models learn the underlying patterns of known organic electronic materials and can then generate novel fluorenone derivatives that are predicted to have superior performance characteristics. nih.govfrontiersin.org

Descriptor Development: A critical part of ML in chemistry is identifying the correct molecular descriptors—numerical representations of a molecule's structure—that correlate with its properties. Research will focus on developing optimal descriptors for the fluorenone class of compounds to improve the accuracy of predictive models. atomfair.com

By combining computational chemistry with artificial intelligence, researchers can navigate the vast chemical space of possible fluorenone derivatives more efficiently, significantly speeding up the development cycle for new high-performance materials. annualreviews.organnualreviews.org

Multiscale Simulation Approaches for Complex Fluorenone Assemblies

The performance of an organic electronic device is determined not only by the properties of an individual molecule but also by how those molecules arrange themselves in a solid-state film. nusod.netkit.edu Multiscale simulation provides a powerful framework to bridge the gap between the quantum mechanical behavior of a single molecule and the macroscopic properties of a device. aps.org

A typical multiscale modeling workflow for fluorenone-based materials would involve:

Quantum Chemistry (Atomistic Scale): Using methods like Density Functional Theory (DFT), researchers can accurately calculate the electronic properties of a single this compound molecule, such as its geometry, energy levels, and charge distribution. nih.govresearchgate.netnih.govnih.govresearchgate.net

Molecular Dynamics (MD) (Mesoscale): The results from the quantum calculations are used to develop force fields for classical MD simulations. jlu.edu.cn These simulations can model the interactions of thousands of molecules over time, predicting how they will pack together to form thin films and revealing the material's morphology (e.g., crystalline vs. amorphous). kit.eduaps.org

Kinetic Monte Carlo (kMC) (Macroscopic Scale): The morphological and electronic data from the smaller scales are then used as input for kMC simulations. nusod.netkit.edu This final step models the movement of charge carriers (electrons and holes) through the simulated film, allowing for the prediction of macroscopic properties like charge carrier mobility, which is directly relevant to device performance. nusod.net

This hierarchical approach enables scientists to understand the complex structure-property relationships in fluorenone-based materials and to rationally design molecules and processing conditions to achieve optimal device performance. cyi.ac.cyresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.